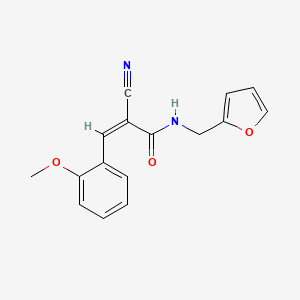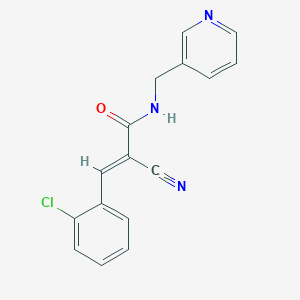![molecular formula C27H25N3O4S B11682431 ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimetil-3-{(E)-[1-(3-metilfenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}-1H-pirrol-1-il)benzoato de etilo es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2,5-dimetil-3-{(E)-[1-(3-metilfenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}-1H-pirrol-1-il)benzoato de etilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrol: Esto se puede lograr mediante la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con amoníaco o una amina primaria.
Introducción del grupo benzoato: Este paso implica la esterificación, donde el ácido benzoico reacciona con etanol en presencia de un catalizador como el ácido sulfúrico.
Formación del anillo de pirimidina: Esto se puede sintetizar mediante la reacción de Biginelli, que implica la condensación de un aldehído, un éster β-ceto y urea o tiourea.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para las condiciones óptimas de reacción y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2,5-dimetil-3-{(E)-[1-(3-metilfenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}-1H-pirrol-1-il)benzoato de etilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en los grupos funcionales éster y pirimidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-(2,5-dimetil-3-{(E)-[1-(3-metilfenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}-1H-pirrol-1-il)benzoato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como inhibidor de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(2,5-dimetil-3-{(E)-[1-(3-metilfenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}-1H-pirrol-1-il)benzoato de etilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede unirse a estos objetivos, alterando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
4-(2,5-dimetil-3-{(E)-[1-(3-metilfenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}-1H-pirrol-1-il)benzoato de etilo se puede comparar con otros compuestos similares, como:
4-(Dimetilamino)benzoato de etilo: Se utiliza como fotoiniciador en química de polímeros.
4-Hidroxi-2,5-dimetil-3(2H)-furanona: Conocido por sus propiedades de sabor y se utiliza en la industria alimentaria.
Estas comparaciones resaltan las características estructurales y aplicaciones únicas de 4-(2,5-dimetil-3-{(E)-[1-(3-metilfenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}-1H-pirrol-1-il)benzoato de etilo, distinguiéndolo de otros compuestos relacionados.
Propiedades
Fórmula molecular |
C27H25N3O4S |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
ethyl 4-[2,5-dimethyl-3-[(E)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-34-26(33)19-9-11-21(12-10-19)29-17(3)14-20(18(29)4)15-23-24(31)28-27(35)30(25(23)32)22-8-6-7-16(2)13-22/h6-15H,5H2,1-4H3,(H,28,31,35)/b23-15+ |
Clave InChI |
SANIQQFTPAHRDJ-HZHRSRAPSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
